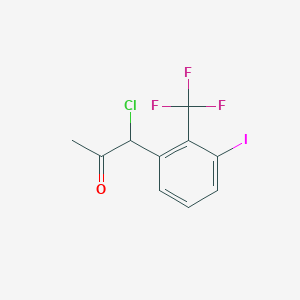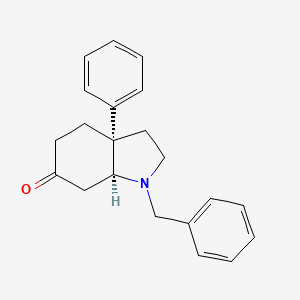
(3aS,7aS)-1-benzyl-3a-phenyl-2,3,4,5,7,7a-hexahydroindol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one: is an organic compound belonging to the class of indole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and a hexahydroindolone core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Hydrogenation: The indole core undergoes hydrogenation to form the hexahydroindolone structure. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Benzylation and Phenylation: The final steps involve the introduction of the benzyl and phenyl groups. This can be achieved through Friedel-Crafts alkylation and acylation reactions using benzyl chloride and phenylacetyl chloride, respectively, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced. Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Introduction of halides, hydroxyl groups, or other functional groups.
Wissenschaftliche Forschungsanwendungen
cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one: Lacks the cis configuration, which may affect its biological activity and chemical reactivity.
1-Benzyl-3a-phenyl-1H-indole: Does not have the hexahydro structure, leading to different chemical properties.
3a-Phenylhexahydro-1H-indol-6(2H)-one: Lacks the benzyl group, which may influence its interactions with biological targets.
Uniqueness
cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one is unique due to its specific configuration and combination of functional groups. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H23NO |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
(3aS,7aS)-1-benzyl-3a-phenyl-2,3,4,5,7,7a-hexahydroindol-6-one |
InChI |
InChI=1S/C21H23NO/c23-19-11-12-21(18-9-5-2-6-10-18)13-14-22(20(21)15-19)16-17-7-3-1-4-8-17/h1-10,20H,11-16H2/t20-,21-/m0/s1 |
InChI-Schlüssel |
AUDMAWIPRVMITA-SFTDATJTSA-N |
Isomerische SMILES |
C1C[C@]2(CCN([C@H]2CC1=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CC2(CCN(C2CC1=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


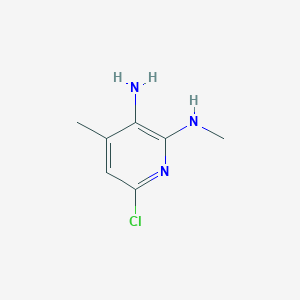
![Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14045659.png)
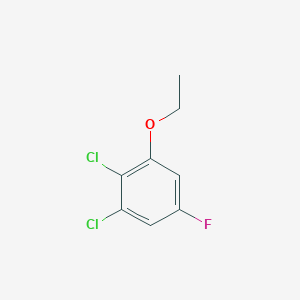
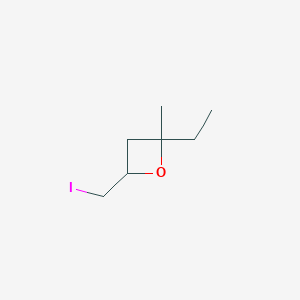

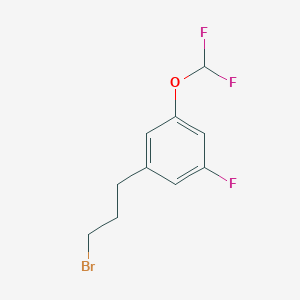
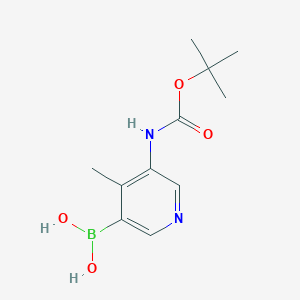
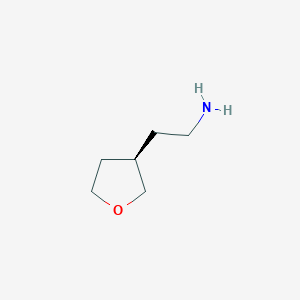
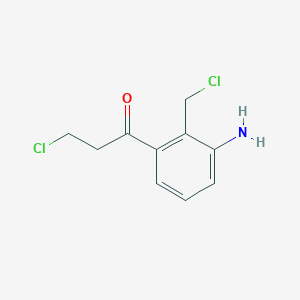
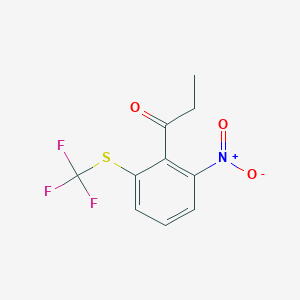
![3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one](/img/structure/B14045727.png)


